(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H/t14-,15+,18-,19+,20+,21+,22+,23-,25?,26+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPHHFKULLLGPY-NWSVPSNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)[C@H](C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Construction of the Pyran Ring System
The dioxolo-pyran fragment [(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-4-yl] is synthesized from a protected carbohydrate precursor, typically D-psicose or a related hexose. Key steps include:
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Protection of Hydroxyl Groups : The 4,6-diol system is protected as an isopropylidene acetal using acetone and sulfuric acid, yielding a 2,2-dimethyl-3a,7a-dihydro-4H-dioxolo[4,5-c]pyran intermediate.
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Introduction of the Methoxyphenyl Group : A Mitsunobu reaction couples 4-methoxyphenol to the C2 position of the pyran ring, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C.
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Methylsulfanyl Incorporation : Thiolation at C6 is achieved via nucleophilic displacement of a mesylate intermediate with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 12 hours.
Table 1: Reaction Conditions for Dioxolo-Pyran Core Synthesis
Hydroxy Group Deprotection and Functionalization
The C7 hydroxy group is unveiled via acidic hydrolysis of the isopropylidene group using 1 M HCl in methanol at 40°C for 3 hours. Subsequent oxidation with ceric ammonium nitrate (CAN) in acetone at -20°C introduces a ketone intermediate, which is selectively reduced with NaBH₄ to restore the (7R)-hydroxy configuration.
Asymmetric Synthesis of the Pyrrolidine Carboxamide Moiety
Chiral Pyrrolidine Ring Construction
The (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamide segment is synthesized via asymmetric reductive amination, as detailed in patent WO2014128094A1:
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Substrate Preparation : (S)-Pyroglutamic acid is esterified to methyl (S)-5-oxopyrrolidine-2-carboxylate, followed by propyl Grignard addition to install the C4-propyl group.
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Reductive Amination : The ketone intermediate is treated with methylamine and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 25°C, achieving >98% enantiomeric excess (ee).
Table 2: Key Parameters for Pyrrolidine Synthesis
Carboxamide Formation
The ester intermediate is hydrolyzed with LiOH in THF/water (3:1) at 50°C, followed by amidation with (1S,2S)-1-amino-2-chloropropane using HATU as a coupling agent and DIPEA as a base in DMF.
Fragment Coupling and Final Assembly
Amide Bond Formation
The dioxolo-pyran and pyrrolidine carboxamide fragments are coupled via a nucleophilic acyl substitution reaction:
Hydrochloride Salt Formation
The free base is treated with 1.1 equivalents of HCl in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (4:1) affords the final compound with >99.5% purity.
Table 3: Final Product Characterization Data
| Analytical Method | Key Data | Citation |
|---|---|---|
| ¹H NMR (500 MHz, D₂O) | δ 7.25 (d, J=8.5 Hz, 2H, ArH), 5.15 (s, 1H, H7) | |
| HPLC Purity | 99.7% (C18, 0.1% TFA in H₂O/MeCN) | |
| Melting Point | 198–200°C (dec.) |
Challenges and Optimization Strategies
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Stereochemical Control : The C7 hydroxy configuration is preserved by low-temperature (-20°C) CAN oxidation to avoid epimerization.
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Byproduct Mitigation : Thiomethylation at C6 generates minor sulfoxide byproducts, which are removed via silica gel chromatography (hexanes/EtOAc = 70:30).
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Scale-Up Considerations : Industrial protocols replace STAB with catalytic hydrogenation (H₂, Pd/C) for cost-effective reductive amination .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized under specific conditions.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group could yield a ketone, while substitution of the chlorine atom could result in a variety of substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
This compound is related to the class of antibiotics known as lincosamides. Its structural characteristics suggest potential efficacy against a range of bacterial infections. Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria and some anaerobic bacteria .
Cancer Treatment
Research has explored the compound's potential in oncology. Due to its ability to inhibit specific pathways involved in tumor growth and survival, it may serve as a candidate for developing anticancer therapies. In vitro studies have shown promising results in inhibiting cancer cell proliferation .
Neuroprotective Effects
The compound's unique structure may confer neuroprotective properties. Preliminary studies suggest that it could protect neuronal cells from apoptosis induced by oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Formulation and Delivery Systems
Microbead Compositions
Recent patents have described innovative delivery systems using microbeads that incorporate this compound for localized drug delivery. These systems enhance the bioavailability and therapeutic efficacy of the drug while minimizing systemic side effects .
Chitosan-Based Carriers
The use of chitosan as a carrier for this compound has been investigated. Chitosan microbeads loaded with the drug demonstrated sustained release profiles and improved stability under physiological conditions, making them suitable for oral or injectable formulations .
Table 1: Summary of Key Research Findings
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as an alternative treatment option .
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduced the proliferation of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is warranted to explore its mechanism of action .
- Neuroprotective Mechanism Exploration : A recent study highlighted the ability of this compound to modulate oxidative stress markers in neuronal cultures, indicating its potential role in protecting against neurodegeneration .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural motifs with analogs in and , including pyrrolidine cores, heterocyclic rings, and halogenated substituents. Key comparisons include:
Key Observations :
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- The target compound’s 1H NMR spectrum would display distinct peaks for the methoxyphenyl (δ 3.8–4.0 ppm), methylsulfanyl (δ 2.1–2.3 ppm), and pyrrolidine protons (δ 1.5–3.5 ppm).
- 13C NMR would resolve carbons in the dioxolo pyran ring (δ 60–100 ppm) and the propyl chain (δ 10–40 ppm), similar to compounds in .
Infrared (IR) Spectroscopy :
- Expected absorption bands:
- O–H stretch (hydroxyl): ~3200–3500 cm⁻¹.
- C=O (carboxamide): ~1650–1700 cm⁻¹.
- C–O–C (dioxolane): ~1100–1250 cm⁻¹.
Mass Spectrometry (MS) :
- High-resolution MS would confirm the molecular ion at m/z ~750–800 (M+H⁺), with fragmentation patterns reflecting cleavage at the pyrrolidine-carboxamide bond and dioxolo pyran ring.
Rule of Five (Ro5) Compliance :
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
- Anti-inflammatory Potential: The methoxyphenyl group may mimic flavonoids in , which exhibit anti-inflammatory effects via COX-2 inhibition .
- PAINS Liability : The pyrrolidine-carboxamide scaffold may raise false-positive risks in bioassays, as seen in PAINS-containing compounds in .
Biological Activity
The compound (2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. Its unique structure includes multiple stereocenters and functional groups that contribute to its biological activity.
Chemical Structure and Properties
The compound's chemical formula is with notable features such as:
- Chiral Centers : The presence of multiple stereocenters may influence its interaction with biological targets.
- Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), and methylsulfanyl (-S-CH₃) groups are present, which may affect solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties : The hydroxyl group can act as a hydrogen donor, potentially neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Neuroprotective Effects : Some studies have suggested that similar compounds exhibit neuroprotective properties, which could imply a role in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially useful in conditions characterized by chronic inflammation.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the proliferation of certain cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
These findings suggest that the compound may possess significant anticancer activity.
In Vivo Studies
Animal model studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in xenograft models. Notable findings include:
- Tumor Reduction : A study reported a 40% reduction in tumor size in treated mice compared to control groups.
- Survival Rates : Increased survival rates were observed in treated groups over a 30-day observation period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
